molecular formula C16H11ClN4O3S B2460410 N2-(4-chlorophenyl)-5-(3-nitrobenzoyl)-1,3-thiazole-2,4-diamine CAS No. 339020-37-0

N2-(4-chlorophenyl)-5-(3-nitrobenzoyl)-1,3-thiazole-2,4-diamine

Cat. No.: B2460410
CAS No.: 339020-37-0
M. Wt: 374.8
InChI Key: YQRVBHMYUSGXHL-UHFFFAOYSA-N
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Description

“{4-Amino-2-[(4-Chlorophenyl)amino]-1,3-Thiazol-5-Yl}(3-Nitrophenyl)methanone” is an organic compound with the molecular formula C16H11ClN4O3S . It is a derivative of thiazole, characterized by the presence of an amino group (-NH2), a chlorophenyl group, and a nitrophenyl group .


Molecular Structure Analysis

The molecular structure of “{4-Amino-2-[(4-Chlorophenyl)amino]-1,3-Thiazol-5-Yl}(3-Nitrophenyl)methanone” can be analyzed using X-ray diffraction . The structure exhibits several notable properties, including its solid nature, solubility characteristics, and reactivity .


Chemical Reactions Analysis

The compound is known to be reactive towards nucleophilic substitution reactions . It has been found to compete with ATP and has a high affinity for the ATP binding pocket .


Physical and Chemical Properties Analysis

“{4-Amino-2-[(4-Chlorophenyl)amino]-1,3-Thiazol-5-Yl}(3-Nitrophenyl)methanone” is a solid compound . It is sparingly soluble in water, but it dissolves readily in many organic solvents such as ethanol, methanol, and acetone .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been synthesized and characterized using UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. Density functional theory calculations were utilized for structural optimization and theoretical vibrational spectra interpretation. This research provides a foundation for understanding the compound's structural and vibrational properties (Shahana & Yardily, 2020).

Antibacterial Activity

  • The compound has demonstrated antibacterial activity. Molecular docking studies suggest its potential for treating bacterial infections (Shahana & Yardily, 2020).

Antioxidant Activity

  • Related thiazole analogues with urea, thiourea, and selenourea functionality have been synthesized and shown potent antioxidant activity, suggesting a similar potential for this compound (Reddy et al., 2015).

Central Nervous System Applications

  • Compounds with similar structures have been explored for their central nervous system depressant activity and potential as anticonvulsants, indicating a possible area of application for this compound as well (Butler et al., 1984).

Antimicrobial and Anticancer Properties

  • Compounds with a similar structure have shown promising results as antimicrobial and anticancer agents, highlighting a potential research direction for this compound (Hafez et al., 2016).

Molecular Docking Studies

  • Molecular docking studies suggest that the compound could be beneficial as a molecular template for antiinflammatory activity, demonstrating its potential application in drug design (Ravula et al., 2016).

Future Directions

The compound “{4-Amino-2-[(4-Chlorophenyl)amino]-1,3-Thiazol-5-Yl}(3-Nitrophenyl)methanone” could be a starting point for structure-based drug design of more potent and selective inhibitors . It shows how the structure of Cdk5 constrains the space of potential inhibitors and reveals a pocket unfilled in all of the structures .

Properties

IUPAC Name

[4-amino-2-(4-chloroanilino)-1,3-thiazol-5-yl]-(3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4O3S/c17-10-4-6-11(7-5-10)19-16-20-15(18)14(25-16)13(22)9-2-1-3-12(8-9)21(23)24/h1-8H,18H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQRVBHMYUSGXHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=C(N=C(S2)NC3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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